N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide
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Overview
Description
N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
The compound, also known as Oprea1_786734, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives
Mode of Action
It has been reported that indole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . In the case of Oprea1_786734, it has been shown to have anti-inflammatory potential, negatively modulating the production of inflammatory cytokines IL-1β, TNF-α, and IL-6 by cultured macrophages .
Biochemical Pathways
Given its anti-inflammatory activity, it can be inferred that it may influence pathways related to inflammation and immune response .
Result of Action
Oprea1_786734 has been shown to have anti-inflammatory potential. In vitro and in vivo studies have demonstrated that it can reduce the production of inflammatory cytokines IL-1β, TNF-α, and IL-6 . In vivo, it has been shown to reduce leukocyte migration, especially neutrophils, to the peritoneal cavity of zymosan-challenged animals .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)acetamide are largely determined by its interactions with various biomolecules. It has been found to interact with a range of enzymes and proteins, influencing their function and playing a role in various biochemical reactions .
Cellular Effects
N-(4-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)acetamide has been shown to have significant effects on cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)acetamide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of N-(4-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)acetamide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(4-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)acetamide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(4-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)acetamide within cells and tissues are complex processes that involve interactions with various transporters and binding proteins .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of an indole derivative with an acylating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction occurs efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptophan: An essential amino acid that also contains an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure
Uniqueness
N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide is unique due to its specific functional groups and the potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11(21)19-13-8-6-12(7-9-13)16(22)10-18(24)14-4-2-3-5-15(14)20-17(18)23/h2-9,24H,10H2,1H3,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVDMWABBOXYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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